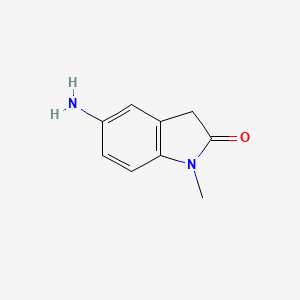

5-Amino-1-methyl-2-oxoindoline

Description

The exact mass of the compound 5-Amino-1-methyl-2-oxoindoline is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 5-Amino-1-methyl-2-oxoindoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Amino-1-methyl-2-oxoindoline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-amino-1-methyl-3H-indol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O/c1-11-8-3-2-7(10)4-6(8)5-9(11)12/h2-4H,5,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGLUKQQSWABKDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CC2=C1C=CC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30627603 | |

| Record name | 5-Amino-1-methyl-1,3-dihydro-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30627603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20870-91-1 | |

| Record name | 5-Amino-1,3-dihydro-1-methyl-2H-indol-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20870-91-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Amino-1-methyl-1,3-dihydro-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30627603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Amino-1-methyl-2-oxoindoline 97% | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-Amino-1-methyl-2-oxoindoline

This document provides a comprehensive technical overview of a viable synthetic pathway for 5-Amino-1-methyl-2-oxoindoline (also known as 5-amino-1-methylindolin-2-one). The guide is intended for researchers, chemists, and professionals in the field of drug development and organic synthesis. It details the reaction sequence, provides step-by-step experimental protocols, summarizes quantitative data, and includes workflow visualizations.

The synthesis of 5-Amino-1-methyl-2-oxoindoline is accomplished through a multi-step process commencing with a commercially available precursor, 5-nitroisatin. The pathway involves three primary transformations:

-

N-methylation of the isatin ring.

-

Selective reduction of the C3-ketone of the isatin core.

-

Reduction of the aromatic nitro group to the target amine.

This guide outlines established methodologies for each of these critical steps.

Overall Synthesis Pathway

The logical progression from the starting material to the final product is illustrated below. The pathway is designed to control the regioselectivity of the substitutions and the chemoselectivity of the reductions.

Experimental Protocols and Data

Step 1: Synthesis of 1-Methyl-5-nitroisatin

The initial step involves the N-methylation of 5-nitroisatin. This reaction is typically achieved using an alkylating agent like methyl iodide in the presence of a weak base.[1][2]

Experimental Protocol:

-

A mixture of 5-nitroisatin (10 g, 0.052 mol), potassium carbonate (21.56 g, 0.156 mol), and methyl iodide (16.21 ml, 0.260 mol) is prepared in anhydrous dimethylformamide (DMF).[1][2]

-

The reaction mixture is stirred overnight at room temperature to ensure completion.[1][2]

-

Following the reaction period, water is added to the mixture.[1]

-

The solution is then acidified with dilute hydrochloric acid (HCl) until it is acidic to pH paper.[1][2]

-

The resulting yellow solid, 1-Methyl-5-nitroisatin, is collected by filtration.[1]

-

The collected solid is washed thoroughly with water until neutral to pH paper and then air-dried to a constant weight.[1][2]

| Parameter | Value | Reference |

| Starting Material | 5-Nitroisatin | [1][2] |

| Reagents | Methyl Iodide (CH₃I), Potassium Carbonate (K₂CO₃) | [1][2] |

| Solvent | Anhydrous Dimethylformamide (DMF) | [1][2] |

| Temperature | Room Temperature | [1][2] |

| Reaction Time | Overnight | [1] |

| Product | 1-Methyl-5-nitroisatin | [1][2] |

| Appearance | Yellow Solid | [1] |

| Yield | ~9.66 g (from 10 g starting material) | [1] |

| Molecular Formula | C₉H₆N₂O₄ | [2] |

| Molecular Weight | 206.15 g/mol | [2] |

Step 2: Synthesis of 1-Methyl-5-nitro-2-oxoindoline

This step involves the selective reduction of the C3-ketone of the isatin ring while preserving the C5-nitro group. A mixed borohydride reducing system, such as Zirconium(IV) chloride and Sodium borohydride, has been shown to be effective for the direct conversion of N-alkyl-nitroisatins to the corresponding nitroindole nucleus, which in this context refers to the reduction of the 3-oxo group.[3]

Experimental Protocol:

-

To a solution of 1-Methyl-5-nitroisatin in a suitable solvent like 1,2-dimethoxyethane (DME), add Zirconium(IV) chloride (ZrCl₄).

-

Cool the mixture in an ice bath.

-

Slowly add Sodium borohydride (NaBH₄) portion-wise while maintaining the low temperature.

-

Monitor the reaction progress using Thin-Layer Chromatography (TLC).

-

Upon completion, quench the reaction by carefully adding water or a dilute acid.

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product via column chromatography to yield 1-Methyl-5-nitro-2-oxoindoline.

| Parameter | Value/Reagent | Reference |

| Starting Material | 1-Methyl-5-nitroisatin | - |

| Reducing System | Zirconium(IV) chloride (ZrCl₄) / Sodium borohydride (NaBH₄) | [3] |

| Solvent | 1,2-Dimethoxyethane (DME) | [3] |

| Key Transformation | Selective reduction of C3-ketone to methylene (CH₂) | [3] |

| Product | 1-Methyl-5-nitro-2-oxoindoline | - |

Step 3: Synthesis of 5-Amino-1-methyl-2-oxoindoline

The final step is the reduction of the aromatic nitro group to a primary amine. Catalytic hydrogenation is a highly efficient and clean method for this transformation, often providing excellent yields.[4][5]

Experimental Protocol:

-

Dissolve 1-Methyl-5-nitro-2-oxoindoline in a suitable solvent such as ethanol, methanol, or ethyl acetate.

-

Add a catalytic amount of Palladium on carbon (Pd/C, 5-10 wt. %).

-

Place the reaction mixture in a hydrogenation apparatus.

-

Purge the system with hydrogen gas and then maintain a positive pressure of hydrogen (e.g., 1-4 atm).

-

Stir the reaction vigorously at room temperature until hydrogen uptake ceases.

-

Monitor the reaction by TLC to confirm the disappearance of the starting material.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Rinse the filter pad with the reaction solvent.

-

Evaporate the combined filtrate under reduced pressure to yield the crude 5-Amino-1-methyl-2-oxoindoline.

-

The product can be further purified by recrystallization or column chromatography if necessary.

| Parameter | Value/Reagent | Reference |

| Starting Material | 1-Methyl-5-nitro-2-oxoindoline | - |

| Reduction Method | Catalytic Hydrogenation | [4][5][6] |

| Catalyst | Palladium on Carbon (Pd/C) or Platinum on Carbon (Pt/C) | [4][5] |

| Reductant | Hydrogen Gas (H₂) | [4] |

| Solvent | Ethanol, Methanol, or Ethyl Acetate | [5] |

| Key Transformation | Reduction of nitro group (NO₂) to amino group (NH₂) | [6] |

| Product | 5-Amino-1-methyl-2-oxoindoline | - |

| Expected Yield | High (often >90%) | [5] |

Synthesis Workflow Diagram

The following diagram illustrates the logical flow of experimental procedures for the entire synthesis.

References

- 1. benchchem.com [benchchem.com]

- 2. lookchem.com [lookchem.com]

- 3. An efficient conversion of 5-nitroisatin into 5-nitroindole derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to 5-Amino-1-methyl-2-oxoindoline

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Amino-1-methyl-2-oxoindoline, with the IUPAC name 5-amino-1-methyl-1,3-dihydro-2H-indol-2-one , is a chemical compound belonging to the oxindole class. Oxindole derivatives are of significant interest in medicinal chemistry due to their presence in the core structure of many biologically active molecules. This guide provides a comprehensive overview of the synthesis, properties, and characterization of 5-Amino-1-methyl-2-oxoindoline, serving as a technical resource for professionals in research and drug development.

Chemical Structure and Properties

The chemical structure of 5-Amino-1-methyl-2-oxoindoline is characterized by a bicyclic indole core, with an oxo group at the 2-position, a methyl group attached to the nitrogen at position 1, and an amino group at the 5-position.

Structure:

Chemical Identifiers:

-

IUPAC Name: 5-amino-1-methyl-1,3-dihydro-2H-indol-2-one

-

CAS Number: 20870-91-1

-

Molecular Formula: C₉H₁₀N₂O

-

Molecular Weight: 162.19 g/mol

A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physicochemical Properties of 5-Amino-1-methyl-2-oxoindoline

| Property | Value |

| Molecular Formula | C₉H₁₀N₂O |

| Molecular Weight | 162.19 g/mol |

| Physical Form | Solid |

| Melting Point | 109 °C |

| Boiling Point | 471.9 °C at 760 mmHg |

| Purity | ≥ 97% |

Synthesis

Spectroscopic Data

Detailed experimental spectroscopic data for 5-Amino-1-methyl-2-oxoindoline is not widely published. However, based on the structure, predicted spectral characteristics can be outlined. For researchers planning to synthesize or work with this compound, the following provides an expected profile for analytical confirmation.

Table 2: Predicted Spectroscopic Data for 5-Amino-1-methyl-2-oxoindoline

| Technique | Predicted Data |

| ¹H NMR | Signals corresponding to the aromatic protons, the methylene protons of the indolinone ring, the methyl group protons, and the amino group protons. |

| ¹³C NMR | Resonances for the carbonyl carbon, aromatic carbons, the methylene carbon, and the methyl carbon. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (162.19 g/mol ). |

| Infrared (IR) | Characteristic absorption bands for the N-H stretching of the amino group, C=O stretching of the lactam, and C-H stretching of the aromatic and aliphatic groups. |

Applications in Research and Drug Development

5-Amino-1-methyl-2-oxoindoline serves as a valuable building block in the synthesis of more complex molecules. The amino group provides a reactive handle for further functionalization, allowing for the construction of a diverse library of compounds for screening in drug discovery programs. The oxindole scaffold is a key feature in a variety of pharmacologically active agents, and this particular derivative offers a strategic starting point for the development of novel therapeutic candidates.

Experimental Workflow: Utilization as a Synthetic Intermediate

The primary utility of 5-Amino-1-methyl-2-oxoindoline in a research context is as an intermediate for the synthesis of more elaborate molecules. A typical experimental workflow would involve the reaction of the amino group with various electrophiles to introduce new functionalities.

5-Amino-1-methyl-2-oxoindoline CAS number verification

An In-depth Technical Guide on 5-Amino-1-methyl-2-oxoindoline and the Related Compound 5-Amino-1MQ

Introduction

This technical guide serves to clarify the chemical identity and available technical data for 5-Amino-1-methyl-2-oxoindoline. Initial database searches have indicated a significant potential for confusion between this compound and a similarly named, more extensively researched molecule, 5-Amino-1MQ (5-amino-1-methylquinolinium). This document will first address 5-Amino-1-methyl-2-oxoindoline directly, presenting its verified Chemical Abstracts Service (CAS) number and all available physicochemical data. Subsequently, it will provide a comprehensive overview of 5-Amino-1MQ, which aligns more closely with the typical interests of researchers and drug development professionals due to its well-defined biological activity.

Part 1: 5-Amino-1-methyl-2-oxoindoline

This section focuses on the verified data for the specifically requested compound.

CAS Number Verification

The CAS number for 5-Amino-1-methyl-2-oxoindoline has been verified as 20870-91-1 [1][2][3].

Data Presentation

A summary of the chemical and physical properties of 5-Amino-1-methyl-2-oxoindoline is presented below.

| Property | Value | Source |

| CAS Number | 20870-91-1 | [1][2][3] |

| Molecular Formula | C₉H₁₀N₂O | [1][3] |

| Molecular Weight | 162.19 g/mol | [1][3] |

| IUPAC Name | 5-amino-1-methyl-1,3-dihydro-2H-indol-2-one | [2][3] |

| Synonyms | 5-amino-1-methylindolin-2-one, 5-amino-1-methyl-1,3-dihydro-indol-2-one | [2][3][4] |

| Physical Form | Solid | [2] |

| Melting Point | 109 °C | [2][4] |

| Boiling Point | 471.9 °C at 760 mmHg | [2] |

| Purity | Typically ≥97% | [2] |

Experimental Protocols

Synthesis of 5-Amino-1-methyl-2-oxoindoline [4]

A common method for the synthesis of 5-Amino-1-methyl-2-oxoindoline involves the reduction of its nitro precursor.

-

Starting Material: 1-methyl-5-nitroindolin-2-one (0.48 mmol)

-

Catalyst: Palladium on carbon (Pd/C, 10% by weight)

-

Solvent: Methanol (20 mL)

-

Procedure:

-

Suspend 1-methyl-5-nitroindolin-2-one in methanol in a round-bottom flask.

-

Add the Pd/C catalyst to the suspension.

-

Seal the flask and place it under a hydrogen atmosphere.

-

Allow the reaction to proceed for 18 hours.

-

Evacuate the hydrogen gas and introduce an inert atmosphere (e.g., argon).

-

Filter the reaction mixture through celite to remove the catalyst.

-

Wash the celite pad with ethyl acetate.

-

Evaporate the volatiles from the filtrate to yield the final product, 5-Amino-1-methyl-2-oxoindoline.

-

Note: At the time of this writing, there is no readily available information in the public domain regarding the biological activity or associated signaling pathways for 5-Amino-1-methyl-2-oxoindoline.

Part 2: 5-Amino-1MQ (5-amino-1-methylquinolinium)

Due to the similarity in nomenclature and the extensive research available, this section details the properties and biological significance of 5-Amino-1MQ, a compound of high interest in metabolic disease and aging research.

CAS Number Verification

The CAS number for 5-Amino-1MQ is 42464-96-0 [5][6][7].

Data Presentation

A summary of the key properties of 5-Amino-1MQ is provided below.

| Property | Value | Source |

| CAS Number | 42464-96-0 | [5][6][7] |

| Molecular Formula | C₁₀H₁₁N₂⁺ (as a quinolinium ion) | [5][6] |

| Molecular Weight | 159.21 g/mol | [5][6] |

| Synonyms | 5-amino-1-methylquinolinium | [5] |

| Primary Target | Nicotinamide N-methyltransferase (NNMT) | [8][9][10] |

| Purity | Typically >99% for research grade | [6] |

| NNMT Inhibition (IC₅₀) | ~1 µM | [6] |

| Appearance | Reddish-brown solid | [11] |

Core Mechanism and Signaling Pathway

5-Amino-1MQ is a small, membrane-permeable molecule that functions as an inhibitor of the enzyme Nicotinamide N-methyltransferase (NNMT)[9][10]. NNMT is a cytosolic enzyme that plays a crucial role in cellular metabolism by catalyzing the methylation of nicotinamide (a form of vitamin B3)[9]. This process consumes S-adenosylmethionine (SAM), a universal methyl donor.

The inhibition of NNMT by 5-Amino-1MQ initiates a signaling cascade with significant metabolic consequences:

-

Increased NAD⁺ Levels: By blocking NNMT, 5-Amino-1MQ prevents the consumption of the nicotinamide pool, leading to an increase in cellular levels of Nicotinamide Adenine Dinucleotide (NAD⁺)[8][12]. NAD⁺ is a critical coenzyme for numerous cellular processes, including energy production and DNA repair[8].

-

SIRT1 Activation: The elevated NAD⁺ levels subsequently activate sirtuins, particularly SIRT1, which are NAD⁺-dependent deacetylases[8].

-

Metabolic Reprogramming: Activated SIRT1 influences downstream metabolic pathways, promoting fat oxidation and improving mitochondrial efficiency[8].

This mechanism makes 5-Amino-1MQ a target of interest for research into obesity, type 2 diabetes, and age-related metabolic decline[10][13].

Signaling Pathway Diagram

Caption: Signaling pathway of 5-Amino-1MQ as an NNMT inhibitor.

Experimental Protocols

Quantification of 5-Amino-1MQ in Rat Plasma (LC-MS/MS) [14][15]

This method is used to determine the concentration of 5-Amino-1MQ in biological samples for pharmacokinetic studies.

-

Sample Preparation:

-

Extract 5-Amino-1MQ from plasma or urine samples using protein precipitation.

-

-

Chromatography:

-

Column: ACE® Excel™ C₁₈ column (2 μm, 50 × 2.1 mm).

-

Mobile Phase: A binary gradient system of water (A) and acetonitrile (B), both containing 0.1% formic acid.

-

-

Mass Spectrometry:

-

Instrument: API 4000 QTRAP hybrid triple quadruple mass spectrometer.

-

Mode: Multiple reaction monitoring (MRM) in positive mode.

-

Transitions: m/z 159.100 → 90.00 for 5-Amino-1MQ.

-

-

Results: The method is linear in the concentration range of 10-2500 ng/mL, with high precision and accuracy.

NNMT Inhibition Assay [12]

This assay measures the ability of 5-Amino-1MQ to inhibit NNMT activity in adipocytes.

-

Cell Culture: Use fully differentiated adipocytes, which have high NNMT expression.

-

Treatment:

-

Treat the adipocytes with varying concentrations of 5-Amino-1MQ for 24 hours.

-

-

Analysis:

-

Measure the intracellular levels of 1-methylnicotinamide (1-MNA), the product of the NNMT reaction.

-

A decrease in 1-MNA levels indicates inhibition of NNMT.

-

-

Calculation: A dose-response curve can be generated to calculate the EC₅₀ value, which for 5-Amino-1MQ is approximately 2.3 µM in adipocytes[12].

SIRT1 Activity Assay [12]

This assay determines if 5-Amino-1MQ directly affects SIRT1 activity.

-

Procedure:

-

A fluorometric assay using a recombinant human SIRT1 enzyme.

-

A fluorogenic peptide substrate (e.g., from p53 residues) and NAD⁺ co-substrate are used.

-

Test 5-Amino-1MQ across a range of concentrations (e.g., 30 nM to 600 µM).

-

-

Results: Studies have shown that 5-Amino-1MQ does not significantly inhibit SIRT1 activity at pharmacologically relevant concentrations, indicating its high selectivity for NNMT[12].

References

- 1. matrixscientific.com [matrixscientific.com]

- 2. 5-Amino-1-methyl-2,3-dihydro-1H-indol-2-one | 20870-91-1 [sigmaaldrich.com]

- 3. 5-Amino-1-methyl-2-oxoindoline | C9H10N2O | CID 22692470 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. peptidesciences.com [peptidesciences.com]

- 6. peptidesalpha.com [peptidesalpha.com]

- 7. echemi.com [echemi.com]

- 8. swolverine.com [swolverine.com]

- 9. peptidesciences.com [peptidesciences.com]

- 10. amazing-meds.com [amazing-meds.com]

- 11. Supply NNMTI inhibitor 5-Amino 1MQ Weight Loss 5 amino 1 mq CAS:42464-96-0 Factory Quotes - OEM [hhdpharm.com]

- 12. Selective and membrane-permeable small molecule inhibitors of nicotinamide N-methyltransferase reverse high fat diet-induced obesity in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 1stoptimal.com [1stoptimal.com]

- 14. Development & validation of LC-MS/MS assay for 5-amino-1-methyl quinolinium in rat plasma: Application to pharmacokinetic and oral bioavailability studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

A Technical Guide to the Biological Activity of 5-Amino-2-oxoindoline Derivatives and Related Scaffolds

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This guide summarizes the biological activities of 5-amino-2-oxoindoline derivatives and structurally related 2-oxoindoline compounds based on available scientific literature. Direct studies on 5-Amino-1-methyl-2-oxoindoline derivatives are limited; therefore, this document extrapolates from closely related structures to provide a comprehensive overview of the potential activities of this class of compounds.

Introduction

The 2-oxoindoline (oxindole) core is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide array of biological activities. The versatility of the oxindole ring allows for substitutions at various positions, leading to a diverse chemical space for drug discovery. The introduction of an amino group at the C5 position, in particular, offers a key point for further derivatization and interaction with biological targets. This technical guide provides an in-depth overview of the reported biological activities of 5-amino-2-oxoindoline derivatives and other substituted 2-oxoindolines, with a focus on their anticancer, antimicrobial, and enzyme inhibitory properties.

Anticancer Activity

Substituted 2-oxoindoline derivatives have demonstrated significant potential as anticancer agents, primarily through the inhibition of protein kinases, such as Cyclin-Dependent Kinase 2 (CDK2), which are crucial for cell cycle regulation.[1] Disruption of the cell cycle can lead to apoptosis (programmed cell death) in cancer cells.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of various 2-oxoindoline derivatives against different cancer cell lines.

| Compound ID | Modification | Cancer Cell Line | IC50 (µM) | Reference |

| 6c | 2-oxoindoline hydrazone | MCF7 (Breast) | 14.0 ± 0.7 | [1] |

| 6d | 2-oxoindoline hydrazone | MCF7 (Breast) | 15.6 ± 0.7 | [1] |

| 6g | 2-oxoindoline hydrazone | MCF7 (Breast) | 13.8 ± 0.7 | [1] |

| 9d | 3-hydroxy-2-oxoindoline | MCF7 (Breast) | 4.9 ± 0.2 | [1] |

| 10a | 2-oxoindolin-3-ylidene | MCF7 (Breast) | 6.0 ± 0.3 | [1] |

| 10b | 2-oxoindolin-3-ylidene | MCF7 (Breast) | 10.8 ± 0.5 | [1] |

| 6i | Thiazolyl-indole-2-carboxamide | MCF-7 (Breast) | 6.10 ± 0.4 | [2] |

| 6v | Thiazolyl-indole-2-carboxamide | MCF-7 (Breast) | 6.49 ± 0.3 | [2] |

| 3k | 5H-[1][2][3]triazino[5,6-b]indole | A549 (Lung) | 0.59 | [4] |

| 3k | 5H-[1][2][3]triazino[5,6-b]indole | MCF-7 (Breast) | 0.86 | [4] |

| 3k | 5H-[1][2][3]triazino[5,6-b]indole | HeLa (Cervical) | 1.31 | [4] |

| 3k | 5H-[1][2][3]triazino[5,6-b]indole | HepG-2 (Liver) | 0.92 | [4] |

| 5l | 6-Cl oxindole with 3-pyridyl | Leukemia Subpanel (avg) | 3.39 | [5] |

| 5l | 6-Cl oxindole with 3-pyridyl | Colon Cancer Subpanel (avg) | 5.97 | [5] |

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The antiproliferative activity of the synthesized compounds is commonly determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

-

Cell Seeding: Cancer cells (e.g., MCF7) are seeded in 96-well plates at a density of approximately 5 x 10^4 cells/well and incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, the medium is removed, and MTT solution (e.g., 5 mg/mL in PBS) is added to each well. The plates are incubated for another 4 hours at 37°C.

-

Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of viability against the compound concentration.

Visualization: Proposed Mechanism of Anticancer Activity

The following diagram illustrates the proposed mechanism of action for some 2-oxoindoline derivatives, which involves the inhibition of CDK2, leading to cell cycle arrest and apoptosis.

Caption: Inhibition of CDK2 by 2-oxoindoline derivatives disrupts cell cycle progression.

Antimicrobial Activity

Derivatives of the 2-oxoindoline scaffold have also been investigated for their antimicrobial properties against a range of bacterial and fungal pathogens. The mechanism of action is often attributed to the inhibition of essential microbial enzymes or disruption of the cell membrane.

Quantitative Antimicrobial Activity Data

The following table presents the Minimum Inhibitory Concentration (MIC) values of various 2-oxoindoline derivatives against selected microorganisms.

| Compound ID | Modification | Microorganism | MIC (µg/mL) | Reference |

| 5a | Spiro[oxindole-pyrrolidine] | Staphylococcus aureus | 3.9 | [6] |

| 10f | 3-Alkylidene-2-indolone | Staphylococcus aureus | 0.5 | [7] |

| 10g | 3-Alkylidene-2-indolone | Staphylococcus aureus | 0.5 | [7] |

| 10h | 3-Alkylidene-2-indolone | Staphylococcus aureus | 0.5 | [7] |

| 3a | 1,3,5-trisubstituted-2-oxindole | Mycobacterium tuberculosis H37Rv | 25 | [3] |

| 3c | 1,3,5-trisubstituted-2-oxindole | Mycobacterium tuberculosis H37Rv | 25 | [3] |

| 4a | 1,3,5-trisubstituted-2-oxindole | Mycobacterium tuberculosis H37Rv | 25 | [3] |

| 4b | 1,3,5-trisubstituted-2-oxindole | Mycobacterium tuberculosis H37Rv | 25 | [3] |

| 4h | 1,3,5-trisubstituted-2-oxindole | Mycobacterium tuberculosis H37Rv | 25 | [3] |

Experimental Protocol: Broth Microdilution Assay for MIC Determination

The Minimum Inhibitory Concentration (MIC) is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

-

Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria).

-

Serial Dilution: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Visualization: Experimental Workflow for Antimicrobial Screening

The following diagram outlines the general workflow for the synthesis and antimicrobial screening of 2-oxoindoline derivatives.

Caption: Workflow for synthesis and antimicrobial evaluation of 2-oxoindoline derivatives.

Enzyme Inhibitory Activity

The 2-oxoindoline scaffold has been identified as a potent inhibitor of various enzymes implicated in different diseases. This section highlights the inhibitory activity against carbonic anhydrases and α-glucosidase.

Quantitative Enzyme Inhibitory Data

The following table summarizes the inhibitory constants (Ki or IC50) of 2-oxoindoline derivatives against different enzymes.

| Compound ID | Modification | Target Enzyme | Ki (nM) | IC50 (µM) | Reference |

| 2b | 2-oxoindole benzenesulfonamide | hCA I | 97.6 | ||

| 2b | 2-oxoindole benzenesulfonamide | hCA II | 8.0 | ||

| 3a | 2-oxoindole benzenesulfonamide | hCA I | 90.2 | ||

| 3a | 2-oxoindole benzenesulfonamide | hCA II | 6.5 | ||

| 3a | 2-oxoindole benzenesulfonamide | hCA IX | 21.4 | ||

| 4a | 2-oxoindole benzenesulfonamide | hCA II | 3.0 | ||

| 4a | 2-oxoindole benzenesulfonamide | hCA IX | 13.9 | ||

| 3d | 5-fluoro-2-oxindole | α-glucosidase | 49.89 ± 1.16 | [8][9] | |

| 3f | 5-fluoro-2-oxindole | α-glucosidase | 35.83 ± 0.98 | [8][9] | |

| 3i | 5-fluoro-2-oxindole | α-glucosidase | 56.87 ± 0.42 | [8][9] | |

| 3d | 2-oxoindolin-3-thiosemicarbazone | α-amylase | 1.25 ± 0.02 | [10] | |

| 3h | 2-oxoindolin-3-thiosemicarbazone | α-amylase | 2.87 ± 0.16 | [10] | |

| 3i | 2-oxoindolin-3-thiosemicarbazone | Acetylcholinesterase | 59.71 ± 2.24 | [10] | |

| 4i | 2-oxoindolin-thiazoline | Acetylcholinesterase | 53.31 ± 1.74 | [10] | |

| 3i | 2-oxoindolin-3-thiosemicarbazone | Butyrylcholinesterase | 8.43 ± 0.97 | [10] | |

| 4i | 2-oxoindolin-thiazoline | Butyrylcholinesterase | 10.72 ± 2.19 | [10] |

Experimental Protocol: α-Glucosidase Inhibition Assay

The inhibitory effect of compounds on α-glucosidase activity is determined spectrophotometrically.

-

Enzyme and Substrate Preparation: A solution of α-glucosidase from Saccharomyces cerevisiae and a solution of the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), are prepared in a suitable buffer (e.g., phosphate buffer, pH 6.8).

-

Assay Mixture: In a 96-well plate, the test compound (dissolved in DMSO and diluted with buffer) is pre-incubated with the α-glucosidase solution for a specific time (e.g., 10 minutes) at a controlled temperature (e.g., 37°C).

-

Reaction Initiation: The reaction is initiated by adding the pNPG solution to the mixture.

-

Absorbance Measurement: The absorbance is measured at 405 nm at different time intervals to monitor the release of p-nitrophenol.

-

Inhibition Calculation: The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the inhibitor to that of the control (without inhibitor). The IC50 value is determined from the dose-response curve.

Visualization: Enzyme Inhibition Logical Relationship

The following diagram illustrates the logical relationship of an enzyme inhibition assay.

Caption: A 2-oxoindoline derivative inhibits the enzyme, preventing product formation.

Other Biological Activities

In addition to the activities detailed above, derivatives of 2-oxoindoline have been explored for other therapeutic applications. For instance, a rational design approach led to the synthesis of 5-amino-2-oxindole derivatives with promising antiglaucoma activity.[11] The most active compound was found to reduce intraocular pressure by 24% in normotensive rabbits, which was more effective than the reference drug timolol (18% reduction).[11]

Conclusion

The 2-oxoindoline scaffold, particularly with substitutions at the C5 position, represents a highly promising starting point for the development of new therapeutic agents. The diverse biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects, underscore the versatility of this chemical core. While specific data on 5-Amino-1-methyl-2-oxoindoline is not yet widely available, the extensive research on related derivatives provides a strong rationale for the continued exploration of this compound class. Future research should focus on synthesizing and evaluating a broader range of 5-amino-1-methyl-2-oxoindoline derivatives to fully elucidate their therapeutic potential and structure-activity relationships.

References

- 1. Synthesis and in vitro anticancer activity of some 2-oxindoline derivatives as potential CDK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Design, synthesis and biological evaluation of 5H-[1,2,4]triazino[5,6-b]indole derivatives bearing a pyridinocycloalkyl moiety as iron chelators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery and Anticancer Screening of Novel Oxindole-Based Derivative Bearing Pyridyl Group as Potent and Selective Dual FLT3/CDK2 Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis and Antimicrobial Activity of 3-Alkylidene-2-Indolone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. 2-Oxoindolin-thiazoline hybrids as scaffold-based therapeutics for T2DM-associated cognitive impairment: design, synthesis, in vitro and in silico studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. The rational design of novel 5-amino-2-oxindole derivatives with antiglaucomic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Mechanism of Action of 5-Amino-1MQ on Nicotinamide N-Methyltransferase (NNMT)

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Nicotinamide N-methyltransferase (NNMT) has emerged as a significant therapeutic target for metabolic diseases, including obesity and type 2 diabetes. This enzyme plays a critical role in cellular metabolism by catalyzing the methylation of nicotinamide, thereby influencing the NAD+ salvage pathway and cellular energy homeostasis. 5-Amino-1MQ is a small, membrane-permeable molecule identified as a potent and selective inhibitor of NNMT.[1] This document provides a comprehensive technical overview of the mechanism through which 5-Amino-1MQ exerts its effects, the downstream cellular and metabolic consequences, and the experimental methodologies used to characterize its activity. By competitively inhibiting NNMT, 5-Amino-1MQ prevents the consumption of nicotinamide and the methyl donor S-adenosylmethionine (SAM), leading to elevated intracellular NAD+ levels.[2][3] This, in turn, activates NAD+-dependent enzymes such as SIRT1, promoting increased mitochondrial function, enhanced fat oxidation, and a reduction in lipogenesis, ultimately reversing diet-induced obesity in preclinical models.[4][5][6]

Introduction: The Role of NNMT in Cellular Metabolism

Nicotinamide N-methyltransferase (NNMT) is a cytosolic enzyme that catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to nicotinamide (a form of vitamin B3).[7][8] This reaction produces 1-methylnicotinamide (1-MNA) and S-adenosyl-L-homocysteine (SAH).[8] While predominantly expressed in the liver, NNMT is also active in adipose tissue, muscle, the brain, and kidneys.[7]

Elevated NNMT expression and activity have been strongly correlated with obesity and type 2 diabetes.[9][10] In adipose tissue, increased NNMT activity acts as a metabolic brake, reducing cellular energy expenditure.[9] By consuming nicotinamide, NNMT limits the primary substrate for the NAD+ salvage pathway, a critical route for regenerating the essential coenzyme nicotinamide adenine dinucleotide (NAD+).[11][12] Depleted NAD+ levels impair mitochondrial function and the activity of NAD+-dependent enzymes, shifting cellular metabolism towards fat storage.[4][12] Consequently, the inhibition of NNMT presents a compelling strategy for reversing this metabolic slowdown and treating obesity-related conditions.[1]

Core Mechanism of Action: 5-Amino-1MQ as a Competitive Inhibitor

5-Amino-1MQ (5-amino-1-methylquinolinium) is a small molecule designed as a selective and membrane-permeable NNMT inhibitor.[1] Its mechanism of action is centered on competitive inhibition at the enzyme's active site.[13] 5-Amino-1MQ structurally mimics the natural substrate, allowing it to bind to the catalytic pocket of NNMT, thereby blocking the binding of nicotinamide and preventing the methylation reaction from occurring.[2][13] This direct inhibition spares the cellular pools of both nicotinamide and the methyl-donor SAM.[2]

Downstream Signaling and Metabolic Consequences

The inhibition of NNMT by 5-Amino-1MQ initiates a cascade of downstream events that collectively enhance cellular metabolism.

3.1. Increased NAD+ Bioavailability and SIRT1 Activation By preventing the methylation of nicotinamide, 5-Amino-1MQ ensures a larger substrate pool is available for the NAD+ salvage pathway.[9][14] This leads to a significant increase in intracellular NAD+ concentrations.[10][11] NAD+ is a crucial coenzyme for sirtuins, a class of proteins that regulate cellular health, DNA repair, and longevity.[11][15] Specifically, the rise in NAD+ activates SIRT1, often called the "longevity gene."[5][6][16] Activated SIRT1 enhances mitochondrial function, promotes fatty acid oxidation, and improves insulin sensitivity.[11][12]

3.2. Effects on Adipose Tissue In preclinical studies, the effects of 5-Amino-1MQ are particularly pronounced in adipose tissue. In vitro treatment of adipocytes with 5-Amino-1MQ leads to increased NAD+ levels, a significant reduction in intracellular 1-MNA, and suppressed lipogenesis (fat creation).[10][14] In diet-induced obese (DIO) mice, treatment results in reduced white adipose mass and a notable decrease in the size of individual adipocytes.[10][12] Remarkably, these effects occur without a corresponding decrease in food intake, indicating a true increase in basal metabolic rate.[9][10]

Quantitative Data Summary

The efficacy of 5-Amino-1MQ has been quantified in both in vitro and in vivo settings. The following tables summarize key findings from published research.

Table 1: In Vitro Efficacy and Cellular Effects of 5-Amino-1MQ

| Parameter | Result | Cell Type / Assay Condition | Reference |

|---|---|---|---|

| NNMT Inhibition (IC₅₀) | ~1.1 µM (Biochemical Assay) | Recombinant human NNMT | [14] |

| 1-MNA Reduction | Significant reduction at 30 µM | Differentiated 3T3-L1 adipocytes | [14] |

| NAD+ Fold Increase | ~1.2 to 1.6-fold increase | Differentiated 3T3-L1 adipocytes (1-60 µM) | [14] |

| Lipogenesis | Significantly suppressed | Differentiated 3T3-L1 adipocytes |[10] |

Table 2: In Vivo Efficacy of 5-Amino-1MQ in Diet-Induced Obese (DIO) Mice

| Parameter | Result | Treatment Details | Reference |

|---|---|---|---|

| Body Weight | Progressive loss; ~5-7% reduction | 20 mg/kg, 3x daily (SC), 10-11 days | [5][14] |

| White Adipose Mass | Significantly reduced | 20 mg/kg, 3x daily (SC), 11 days | [14] |

| Adipocyte Size | Reduced by 30-40% | High-fat diet model | [12] |

| Plasma Cholesterol | Significantly decreased | 20 mg/kg, 3x daily (SC), 11 days | [1] |

| Food Intake | No significant change | High-fat diet model |[9][10] |

Table 3: Selectivity Profile of 5-Amino-1MQ

| Enzyme | Activity / Inhibition Observed | Reference |

|---|---|---|

| DNMT1, PRMT3, COMT | No significant inhibition | [14] |

| NAMPT | No significant inhibition | [14] |

| SIRT1 | No direct inhibition at pharmacologically relevant concentrations |[14] |

Key Experimental Methodologies

The characterization of NNMT inhibitors like 5-Amino-1MQ relies on specific biochemical and cellular assays.

5.1. NNMT Inhibition Assay (Fluorometric) A common method to screen for NNMT inhibitors and determine IC₅₀ values is a coupled-enzyme, fluorometric assay.

-

Principle: This assay measures the production of SAH, a product of the NNMT reaction. The SAH is hydrolyzed by SAH hydrolase (SAHH) to generate homocysteine. The free thiol group of homocysteine then reacts with a thiol-detecting probe to produce a fluorescent signal that is directly proportional to NNMT activity. A decrease in fluorescence indicates inhibition.[17][18]

-

Protocol Outline:

-

Preparation: Reagents including recombinant NNMT, SAHH, SAM, nicotinamide, and a thiol-sensitive probe are prepared in an assay buffer. Test compounds (e.g., 5-Amino-1MQ) are serially diluted.

-

Reaction Incubation: The NNMT enzyme, SAHH, SAM, and the test inhibitor are added to a 96-well plate and pre-incubated.

-

Initiation: The reaction is initiated by adding the substrate, nicotinamide, to all wells (except a background control). The plate is incubated at 37°C.

-

Termination: The reaction is stopped, often with a pre-chilled solvent like isopropyl alcohol.[19]

-

Detection: The thiol-detecting probe is added, and after a brief incubation at room temperature, fluorescence is measured (e.g., Ex/Em = 392/482 nm).[19]

-

Analysis: The percentage of inhibition relative to a control without the inhibitor is calculated to determine the IC₅₀ value.

-

References

- 1. genoracle.com [genoracle.com]

- 2. rawamino.com [rawamino.com]

- 3. nbinno.com [nbinno.com]

- 4. swolverine.com [swolverine.com]

- 5. Why 5-Amino-1MQ is the Next Big Thing for Fat Loss? [holisticmedicalwellness.com]

- 6. focalpointvitality.com [focalpointvitality.com]

- 7. peptidesciences.com [peptidesciences.com]

- 8. benchchem.com [benchchem.com]

- 9. peptidedosages.com [peptidedosages.com]

- 10. Roles of Nicotinamide N-Methyltransferase in Obesity and Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. nbinno.com [nbinno.com]

- 12. 1stoptimal.com [1stoptimal.com]

- 13. m.youtube.com [m.youtube.com]

- 14. Selective and membrane-permeable small molecule inhibitors of nicotinamide N-methyltransferase reverse high fat diet-induced obesity in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 15. tucsonwellnessmd.com [tucsonwellnessmd.com]

- 16. holistichealthsanctuary.com [holistichealthsanctuary.com]

- 17. benchchem.com [benchchem.com]

- 18. benchchem.com [benchchem.com]

- 19. assaygenie.com [assaygenie.com]

An In-depth Technical Guide on the Role of 5-Amino-1MQ in the NAD+ Salvage Pathway

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Nicotinamide Adenine Dinucleotide (NAD+) is a critical coenzyme central to cellular metabolism, energy production, and the regulation of longevity pathways. The NAD+ salvage pathway is the primary mechanism by which mammalian cells replenish their NAD+ pools, recycling nicotinamide (NAM) back into NAD+. A key regulatory enzyme in this pathway is Nicotinamide N-methyltransferase (NNMT), which catalyzes the methylation of NAM, diverting it from NAD+ synthesis. Elevated NNMT activity is associated with numerous metabolic diseases and a decline in cellular NAD+ levels. 5-Amino-1MQ is a small, membrane-permeable molecule that acts as a potent and selective inhibitor of NNMT. By blocking NNMT, 5-Amino-1MQ prevents the consumption of NAM, thereby increasing its availability for the NAD+ salvage pathway. This action leads to elevated intracellular NAD+ and S-adenosyl-L-methionine (SAM) concentrations, which in turn enhances the activity of NAD+-dependent enzymes like sirtuins, improves mitochondrial function, and promotes a shift towards increased energy expenditure and fat oxidation. This guide provides a comprehensive overview of the mechanism of 5-Amino-1MQ, its impact on the NAD+ salvage pathway, quantitative data from preclinical studies, and detailed experimental protocols used to elucidate its function.

The NAD+ Salvage Pathway and the Role of NNMT

The maintenance of adequate intracellular NAD+ levels is paramount for cellular function. The salvage pathway, which synthesizes NAD+ from its precursor nicotinamide, is the most significant contributor to the cellular NAD+ pool.[1]

Nicotinamide N-methyltransferase (NNMT) is a cytosolic enzyme that plays a pivotal role at the crossroads of NAD+ and one-carbon metabolism.[2] Its primary function is to catalyze the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to nicotinamide (NAM).[3][4] This reaction produces 1-methylnicotinamide (1-MNA) and S-adenosyl-L-homocysteine (SAH).[5]

The consequence of this reaction is twofold:

-

Diversion of NAM: By methylating NAM, NNMT effectively removes it from the pool available for NAD+ synthesis, acting as a metabolic brake on the salvage pathway.[6] Elevated NNMT activity can, therefore, lead to a significant reduction in cellular NAD+ levels.[1][7]

-

Consumption of SAM: The reaction consumes SAM, the universal methyl donor, which can impact cellular methylation potential and epigenetic regulation.[2]

Elevated NNMT expression and activity have been observed in adipose tissue and the liver in the context of obesity, type 2 diabetes, and aging.[4][7][8] This makes NNMT a compelling therapeutic target for metabolic and age-related diseases.

References

- 1. Nicotinamide N-methyltransferase (NNMT): a novel therapeutic target for metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 5-Amino-1-MQ (5-amino-1-methylquinolinium) as a Nicotinamide N-Methyltransferase Inhibitor: enzyme rationale, preclinical evidence, and research-use sourcing from Umbrella Labs - NetNewsLedger [netnewsledger.com]

- 3. rawamino.com [rawamino.com]

- 4. Mechanisms and inhibitors of nicotinamide N-methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. NNMT activation can contribute to the development of fatty liver disease by modulating the NAD+ metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. peptidedosages.com [peptidedosages.com]

- 7. nbinno.com [nbinno.com]

- 8. Nicotinamide N-Methyltransferase (NNMT): A New Hope for Treating Aging and Age-Related Conditions - PMC [pmc.ncbi.nlm.nih.gov]

Technical Whitepaper: In Vitro Analysis of 5-Amino-1MQ and its Role in SIRT1 Activation

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides an in-depth technical overview of the in vitro mechanism by which 5-Amino-1-methylquinolinium (5-Amino-1MQ), a small molecule inhibitor of Nicotinamide N-methyltransferase (NNMT), influences the activity of Sirtuin 1 (SIRT1). While not a direct activator, 5-Amino-1MQ modulates a critical upstream metabolic pathway that results in increased SIRT1 function. This guide details the underlying signaling cascade, presents quantitative data from key studies, outlines relevant experimental protocols, and provides visual representations of the molecular pathways and workflows.

Core Mechanism: Indirect SIRT1 Activation via NNMT Inhibition

5-Amino-1MQ's primary in vitro mechanism of action is the selective inhibition of Nicotinamide N-methyltransferase (NNMT).[1][2] NNMT is a cytosolic enzyme that plays a significant role in cellular metabolism by catalyzing the methylation of nicotinamide (a form of vitamin B3), converting it to 1-methylnicotinamide (1-MNA).[3] This process consumes a methyl group from S-adenosyl-L-methionine (SAM) and, crucially, depletes the cellular pool of nicotinamide that would otherwise be recycled into Nicotinamide Adenine Dinucleotide (NAD+) through the salvage pathway.[3][4]

SIRT1, the "longevity gene," is an NAD+-dependent deacetylase.[1][5] Its enzymatic activity is critically dependent on the availability of NAD+ as a cofactor.[6] By inhibiting NNMT, 5-Amino-1MQ prevents the consumption of nicotinamide, thereby increasing the substrate available for the NAD+ salvage pathway. This leads to a subsequent rise in intracellular NAD+ levels.[1][7] The elevated NAD+ concentration, in turn, enhances the activity of SIRT1, leading to the deacetylation of its various downstream targets and triggering associated cellular effects like improved metabolic efficiency and mitochondrial biogenesis.[6][8]

Therefore, 5-Amino-1MQ is classified as an indirect activator of SIRT1. In vitro studies confirm that 5-Amino-1MQ does not directly interact with or activate the SIRT1 enzyme itself.[9]

Quantitative In Vitro Data

The following tables summarize key quantitative findings from in vitro studies investigating 5-Amino-1MQ.

Table 1: Effect of 5-Amino-1MQ on Intracellular NAD+ Levels

This table presents data on the concentration-dependent impact of 5-Amino-1MQ on NAD+ levels in differentiated 3T3-L1 adipocytes.

| 5-Amino-1MQ Concentration | Fold Increase in NAD+ (Relative to Control) | Statistical Significance | Source |

| 1 µM | ~1.2-fold | Not specified | [9] |

| 10 µM | ~1.4-fold | P < 0.05 | [9] |

| 60 µM | ~1.6-fold | Not specified | [9] |

Table 2: Enzyme Selectivity Profile of 5-Amino-1MQ

This table details the selectivity of 5-Amino-1MQ, confirming its primary action on NNMT while showing no significant direct inhibition of SIRT1 or other related enzymes in the NAD+ salvage pathway at pharmacologically relevant concentrations.[9]

| Target Enzyme | 5-Amino-1MQ Concentration Range Tested | Observed Effect | Source |

| SIRT1 | 10 nM – 300 µM | No significant inhibition observed | [9] |

| SIRT1 | 600 µM | Minor reduction in activity | [9] |

| NAMPT | Up to 100 µM | No inhibition observed | [9] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following protocols are based on methods described for testing NNMT inhibitors like 5-Amino-1MQ in vitro.

In Vitro SIRT1 Activity Assay (Fluorometric)

This protocol is used to determine if a compound directly affects SIRT1 enzyme activity.[9]

-

Objective: To measure the direct effect of 5-Amino-1MQ on the deacetylase activity of recombinant human SIRT1.

-

Materials:

-

Recombinant human SIRT1 enzyme.

-

Fluorogenic peptide substrate (e.g., a p53-derived peptide like RHKKAc)[9]

-

NAD+ co-substrate (e.g., 500 µM)[9]

-

5-Amino-1MQ at various concentrations (e.g., 30 nM to 600 µM)[9]

-

Positive control inhibitor (e.g., Suramin sodium)[9]

-

Assay Buffer (e.g., PBS or Tris-based buffer with DTT).[10][11]

-

Developer solution to generate a fluorescent signal from the deacetylated product.

-

96-well black microplates.

-

Fluorescence plate reader.

-

-

Procedure:

-

Prepare serial dilutions of 5-Amino-1MQ in assay buffer.

-

Add a fixed amount of recombinant SIRT1 enzyme to the wells of a microplate.

-

Add the diluted 5-Amino-1MQ or vehicle control to the respective wells.

-

Initiate the reaction by adding a mixture of the fluorogenic substrate and NAD+.

-

Incubate the plate at a controlled temperature (e.g., 37°C) for a specified time (e.g., 60 minutes).

-

Stop the enzymatic reaction and add the developer solution, which reacts with the deacetylated substrate to produce a fluorescent product (e.g., coumarin).[9]

-

Measure the fluorescence intensity at the appropriate excitation/emission wavelengths.

-

Calculate the percent inhibition or activation relative to the vehicle control. For 5-Amino-1MQ, no significant direct activation or inhibition is expected at typical concentrations.[9]

-

Cell-Based Intracellular NAD+ Quantification

This protocol measures changes in NAD+ levels within cells following treatment with 5-Amino-1MQ.

-

Objective: To quantify the change in intracellular NAD+ concentration in a relevant cell line (e.g., 3T3-L1 adipocytes) after exposure to 5-Amino-1MQ.

-

Materials:

-

3T3-L1 pre-adipocytes and differentiation media (to create mature adipocytes).

-

5-Amino-1MQ at various concentrations (e.g., 1 µM to 60 µM).[9]

-

Cell lysis buffer.

-

Commercial NAD+/NADH quantification kit (colorimetric or fluorometric).

-

96-well plates for cell culture and assay.

-

-

Procedure:

-

Culture 3T3-L1 pre-adipocytes and differentiate them into mature adipocytes according to standard protocols.

-

Treat the differentiated adipocytes with varying concentrations of 5-Amino-1MQ or a vehicle control for a set duration (e.g., 24 hours).

-

After treatment, wash the cells with PBS and lyse them using an appropriate extraction buffer provided by a quantification kit.

-

Process the resulting supernatant according to the NAD+/NADH kit manufacturer's instructions. This typically involves enzymatic reactions that lead to a colorimetric or fluorescent output proportional to the amount of NAD+.

-

Measure the absorbance or fluorescence using a plate reader.

-

Normalize the NAD+ levels to the total protein concentration in each sample to account for variations in cell number.

-

Calculate the fold-change in NAD+ levels for each treatment group relative to the vehicle control.

-

Visualization of Experimental Workflow

The following diagram illustrates a typical experimental workflow to test the in vitro effects of 5-Amino-1MQ on cellular NAD+ levels and downstream markers.

Conclusion

In vitro evidence strongly supports a mechanism where 5-Amino-1MQ acts as an inhibitor of the NNMT enzyme. This inhibition preserves the cellular nicotinamide pool, leading to a measurable, concentration-dependent increase in intracellular NAD+ levels.[9] While 5-Amino-1MQ does not directly activate SIRT1, the resulting elevation of the essential cofactor NAD+ enhances SIRT1's deacetylase activity. This positions 5-Amino-1MQ as a potent upstream modulator of the NAD+ salvage pathway and an indirect activator of SIRT1, providing a clear, testable hypothesis for its observed metabolic effects in cell-based models.

References

- 1. focalpointvitality.com [focalpointvitality.com]

- 2. livpurewellness.com [livpurewellness.com]

- 3. reddit.com [reddit.com]

- 4. peptidesciences.com [peptidesciences.com]

- 5. thereviewlounge.net [thereviewlounge.net]

- 6. swolverine.com [swolverine.com]

- 7. nbinno.com [nbinno.com]

- 8. Why 5-Amino-1MQ is the Next Big Thing for Fat Loss? [holisticmedicalwellness.com]

- 9. Selective and membrane-permeable small molecule inhibitors of nicotinamide N-methyltransferase reverse high fat diet-induced obesity in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and Assay of SIRT1-Activating Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. SIRT1 Activation by Small Molecules: KINETIC AND BIOPHYSICAL EVIDENCE FOR DIRECT INTERACTION OF ENZYME AND ACTIVATOR - PMC [pmc.ncbi.nlm.nih.gov]

Discovery and history of 5-amino-1-methylquinolinium

An In-Depth Technical Guide to 5-Amino-1-Methylquinolinium: Discovery, History, and Core Scientific Data

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Amino-1-methylquinolinium (5-Amino-1MQ) is a novel, small molecule inhibitor of the enzyme Nicotinamide N-Methyltransferase (NNMT).[1][2][3] Emerging as a significant subject of research in metabolic diseases, this compound has demonstrated potential in reversing diet-induced obesity and related comorbidities in preclinical models.[4][5] Its mechanism of action, centered on the modulation of cellular metabolism through the inhibition of NNMT, has positioned it as a promising therapeutic candidate for conditions such as obesity, type 2 diabetes, and age-related metabolic decline.[4][6] This technical guide provides a comprehensive overview of the discovery, history, mechanism of action, and key preclinical data associated with 5-Amino-1MQ. Detailed experimental protocols for foundational assays are also presented to support further research and development.

Discovery and History

The discovery of 5-Amino-1-Methylquinolinium stems from targeted research into inhibitors of Nicotinamide N-Methyltransferase (NNMT), an enzyme identified as a key regulator in cellular metabolism and energy homeostasis.[7][8] Researchers at the University of Texas systematically investigated a series of small molecule quinoline derivatives for their potential to inhibit NNMT.[7] This work, detailed in a 2017 patent application, led to the identification of 5-Amino-1MQ as a potent and selective NNMT inhibitor.[8]

Subsequent preclinical studies, notably the work of Neelakantan et al. published in 2018, provided the first comprehensive in vitro and in vivo characterization of 5-Amino-1MQ.[1][5] This seminal research demonstrated the compound's ability to reverse high-fat diet-induced obesity in mice, laying the groundwork for its ongoing investigation as a potential therapeutic agent for metabolic disorders.[5]

Mechanism of Action: The NNMT-NAD+-SIRT1 Pathway

5-Amino-1MQ functions as a competitive inhibitor of NNMT, binding to the enzyme's active site and preventing the methylation of its substrate, nicotinamide.[2][9] This inhibition has significant downstream effects on cellular metabolism, primarily through the modulation of the Nicotinamide Adenine Dinucleotide (NAD+) salvage pathway.[1][10]

The core mechanism can be summarized as follows:

-

Inhibition of NNMT: 5-Amino-1MQ blocks the action of NNMT, an enzyme that is often upregulated in adipose tissue during metabolic stress.[1][11]

-

Increased NAD+ Availability: By preventing the consumption of nicotinamide by NNMT, 5-Amino-1MQ increases the cellular pool of this essential precursor for NAD+ synthesis. This leads to a subsequent rise in intracellular NAD+ levels.[1][4]

-

Activation of Sirtuins: The elevated NAD+/NADH ratio activates NAD+-dependent enzymes, most notably Sirtuin 1 (SIRT1).[10][12]

-

Metabolic Reprogramming: SIRT1 activation triggers a cascade of events that promote a more metabolically active state, including increased fat oxidation, improved insulin sensitivity, and enhanced mitochondrial function.[10][13]

Preclinical Data

The following tables summarize the key quantitative data from preclinical studies of 5-Amino-1MQ.

Table 1: In Vitro Efficacy and Potency

| Parameter | Value | Cell Type/Assay Condition | Reference |

| IC50 | 1.2 ± 0.1 µM | Biochemical Assay | [14] |

| EC50 | 10 µM | Intracellular 1-MNA Reduction in Adipocytes | [1] |

| NAD+ Increase | ~1.2-1.6 fold | Differentiated Adipocytes (1-60 µM) | [1] |

| Lipogenesis Inhibition | 50% at 30 µM, 70% at 60 µM | Differentiating 3T3-L1 Pre-adipocytes | [1] |

Table 2: In Vivo Efficacy in Diet-Induced Obese (DIO) Mice

| Parameter | Result | Treatment Regimen | Reference |

| Body Weight | ~5.1% loss from baseline | 20 mg/kg, s.c., 3x daily for 11 days | [5] |

| Adipocyte Size | ~30% decrease | 20 mg/kg, s.c., 3x daily for 11 days | [5] |

| Adipocyte Volume | ~40% decrease | 20 mg/kg, s.c., 3x daily for 11 days | [5] |

| White Adipose Mass | ~35% decrease | 20 mg/kg, s.c., 3x daily for 11 days | [5] |

| Total Cholesterol | ~30% lower than control | 20 mg/kg, s.c., 3x daily for 11 days | [5] |

Table 3: Pharmacokinetic Properties in Rodents

| Parameter | Value | Route of Administration | Reference |

| Oral Bioavailability | ~38% | Oral | [9] |

| Half-life | ~7 hours | Oral | [9] |

| Half-life | ~4 hours | Intravenous | [9] |

Experimental Protocols

NNMT Inhibition Assay (Fluorometric)

This protocol outlines a general procedure for screening NNMT inhibitors based on commercially available kits.

Materials:

-

Recombinant NNMT enzyme

-

S-Adenosylmethionine (SAM)

-

Nicotinamide

-

Test inhibitor (5-Amino-1MQ)

-

NNMT Assay Buffer

-

SAH hydrolase (or similar enzyme for detection cascade)

-

Thiol-detecting fluorescent probe

-

96-well microplate (white, for fluorescence)

-

Plate reader with fluorescence capabilities

Procedure:

-

Reagent Preparation: Prepare stock solutions of the test inhibitor, positive control inhibitor (e.g., 1-Methylnicotinamide), NNMT enzyme, SAM, and nicotinamide in the assay buffer.

-

Reaction Setup:

-

To the wells of a 96-well plate, add the test inhibitor at various concentrations. Include wells for a no-inhibitor control and a background control (no nicotinamide).

-

Prepare a reaction mix containing NNMT enzyme, SAM, and SAH hydrolase in the assay buffer.

-

Add the reaction mix to all wells except the background control.

-

-

Initiation and Incubation:

-

Initiate the enzymatic reaction by adding nicotinamide to all wells (except the background control).

-

Incubate the plate at 37°C for a specified time (e.g., 15-60 minutes).

-

-

Signal Detection:

-

Stop the reaction by adding a quenching solution (e.g., cold isopropyl alcohol).

-

Add the thiol-detecting fluorescent probe to all wells. This probe will react with the homocysteine produced from the enzymatic cascade.

-

Incubate at room temperature for a short period (e.g., 5 minutes).

-

-

Measurement and Analysis:

-

Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 392/482 nm).

-

Calculate the percent inhibition for each concentration of the test compound relative to the no-inhibitor control.

-

Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.[15][16]

-

Measurement of Intracellular NAD+ Levels by LC-MS/MS

This protocol provides a general outline for the quantification of NAD+ in cell lysates.

Materials:

-

Cultured cells (e.g., 3T3-L1 adipocytes)

-

5-Amino-1MQ

-

Phosphate-buffered saline (PBS)

-

Methanol (ice-cold)

-

Internal standard (e.g., labeled NAD+)

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

-

Cell Culture and Treatment:

-

Culture cells to the desired confluency.

-

Treat the cells with varying concentrations of 5-Amino-1MQ for a specified duration (e.g., 24 hours). Include untreated control cells.

-

-

Metabolite Extraction:

-

Aspirate the culture medium and wash the cells with ice-cold PBS.

-

Add ice-cold methanol containing the internal standard to the cells to quench metabolic activity and extract metabolites.

-

Scrape the cells and collect the cell lysate.

-

Centrifuge the lysate to pellet cell debris.

-

-

Sample Preparation:

-

Collect the supernatant containing the extracted metabolites.

-

Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.

-

Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Inject the prepared sample into the LC-MS/MS system.

-

Separate the metabolites using a suitable chromatography column and mobile phase gradient.

-

Detect and quantify NAD+ and the internal standard using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.

-

-

Data Analysis:

-

Calculate the peak area ratio of NAD+ to the internal standard.

-

Determine the concentration of NAD+ in the samples by comparing the peak area ratios to a standard curve.

-

Normalize the NAD+ concentration to the total protein content of the cell lysate.[1]

-

Conclusion

5-Amino-1-Methylquinolinium represents a significant advancement in the field of metabolic research. As a potent and selective inhibitor of NNMT, it offers a novel mechanism for modulating cellular metabolism with therapeutic potential for obesity and related disorders. The robust preclinical data, demonstrating its efficacy in vitro and in vivo, underscores the promise of this compound. The detailed experimental protocols provided herein serve as a valuable resource for researchers and drug development professionals seeking to further investigate the properties and applications of 5-Amino-1MQ and other NNMT inhibitors. Continued research is warranted to fully elucidate its clinical potential and safety profile in humans.

References

- 1. Selective and membrane-permeable small molecule inhibitors of nicotinamide N-methyltransferase reverse high fat diet-induced obesity in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rawamino.com [rawamino.com]

- 3. genoracle.com [genoracle.com]

- 4. Roles of Nicotinamide N-Methyltransferase in Obesity and Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. peptidesciences.com [peptidesciences.com]

- 6. medisearch.io [medisearch.io]

- 7. thebetterwithageclub.com [thebetterwithageclub.com]

- 8. US20200102274A1 - Quinoline derived small molecule inhibitors of nicotinamide n-methyltransferase (nnmt) and uses thereof - Google Patents [patents.google.com]

- 9. youtube.com [youtube.com]

- 10. swolverine.com [swolverine.com]

- 11. mdpi.com [mdpi.com]

- 12. Why 5-Amino-1MQ is the Next Big Thing for Fat Loss? [holisticmedicalwellness.com]

- 13. revolutionhealth.org [revolutionhealth.org]

- 14. Mechanisms and inhibitors of nicotinamide N-methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 15. assaygenie.com [assaygenie.com]

- 16. abcam.co.jp [abcam.co.jp]

Methodological & Application

Application Notes and Protocols for the Synthesis and Evaluation of 5-Amino-1MQ

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for the synthesis, purification, and characterization of 5-Amino-1-methylquinolinium (5-Amino-1MQ), a potent inhibitor of Nicotinamide N-methyltransferase (NNMT). Detailed protocols for in vitro and in vivo evaluation of 5-Amino-1MQ are also presented, including enzymatic assays, cell-based assays, and animal studies. This document is intended to serve as a valuable resource for researchers investigating the therapeutic potential of NNMT inhibitors in metabolic diseases and other related fields.

Introduction

5-Amino-1MQ is a small molecule inhibitor of Nicotinamide N-methyltransferase (NNMT), a cytosolic enzyme that catalyzes the methylation of nicotinamide and other pyridine-containing compounds.[1][2] NNMT has emerged as a promising therapeutic target for a range of metabolic disorders, including obesity and type 2 diabetes, as its inhibition has been shown to increase cellular energy expenditure and reduce fat accumulation.[1][3] 5-Amino-1MQ, as a selective and cell-permeable NNMT inhibitor, has demonstrated significant therapeutic potential in preclinical studies.[4] These notes provide detailed protocols for its chemical synthesis and biological evaluation to facilitate further research and drug development efforts.

Chemical Synthesis of 5-Amino-1MQ

The synthesis of 5-Amino-1MQ is achieved through the N-methylation of 5-aminoquinoline. This procedure is a classical organic synthesis technique.[1] The most common laboratory-scale synthesis involves the reaction of 5-aminoquinoline with a methylating agent, such as methyl iodide, to yield the corresponding quaternary ammonium salt, 5-amino-1-methylquinolinium iodide.

Synthesis Workflow

Caption: Workflow for the synthesis of 5-Amino-1MQ.

Experimental Protocol: Synthesis of 5-Amino-1-methylquinolinium iodide

Materials:

-

5-Aminoquinoline (starting material)

-

Methyl iodide (methylating agent)

-

Acetonitrile (solvent)

-

Diethyl ether (for washing)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating

-

Büchner funnel and filter paper

-

Crystallizing dish

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 5-aminoquinoline (1 equivalent) in acetonitrile.

-

Addition of Methylating Agent: To the stirred solution, add methyl iodide (1.1 to 1.5 equivalents) dropwise at room temperature.

-

Reaction: The reaction mixture is typically stirred at room temperature or gently heated (e.g., to 40-50 °C) for several hours to overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Product Precipitation: As the reaction proceeds, the product, 5-amino-1-methylquinolinium iodide, will precipitate out of the solution as a solid.

-

Isolation: After the reaction is complete, cool the mixture to room temperature and then in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected solid with cold diethyl ether to remove any unreacted starting materials and impurities.

-

Purification: For higher purity, the crude product can be recrystallized from a suitable solvent system, such as ethanol/ether or methanol/ether.

-

Drying: Dry the purified product under vacuum to obtain 5-amino-1-methylquinolinium iodide as a solid. The color can range from faint red to dark brown.

Characterization of 5-Amino-1MQ

The identity and purity of the synthesized 5-Amino-1MQ should be confirmed by standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the molecule, including the presence of the methyl group on the quinolinium nitrogen.

-

Mass Spectrometry (MS): Provides the molecular weight of the cation (5-amino-1-methylquinolinium), confirming the addition of a methyl group.

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound. A purity of ≥98% is typically required for biological assays.

Biological Evaluation of 5-Amino-1MQ

Mechanism of Action: NNMT Inhibition

5-Amino-1MQ functions as a selective inhibitor of NNMT.[2] By blocking NNMT, it prevents the conversion of nicotinamide to 1-methylnicotinamide (1-MNA), leading to an increase in the cellular pool of nicotinamide available for NAD+ synthesis.[5] Elevated NAD+ levels activate sirtuins, particularly SIRT1, which play a crucial role in regulating metabolism and energy homeostasis.[6]

Caption: Signaling pathway of NNMT inhibition by 5-Amino-1MQ.

Experimental Protocols

1. In Vitro NNMT Enzymatic Assay

This assay directly measures the inhibitory activity of 5-Amino-1MQ on the NNMT enzyme.

Materials:

-

Recombinant human NNMT enzyme

-

Nicotinamide (substrate)

-

S-adenosyl-L-methionine (SAM) (co-substrate)

-

5-Amino-1MQ (test compound)

-

Assay buffer (e.g., phosphate-buffered saline, pH 7.4)

-

Detection reagent for S-adenosyl-L-homocysteine (SAH) or 1-MNA

Procedure:

-

Prepare a series of dilutions of 5-Amino-1MQ in the assay buffer.

-

In a microplate, add the NNMT enzyme, nicotinamide, and SAM to the assay buffer.

-

Add the different concentrations of 5-Amino-1MQ to the wells. Include a control group with no inhibitor.

-

Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and add the detection reagent to measure the amount of product formed (SAH or 1-MNA).

-

Calculate the percentage of inhibition for each concentration of 5-Amino-1MQ and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

2. Cell-Based Assay for Intracellular 1-MNA Levels

This assay assesses the ability of 5-Amino-1MQ to inhibit NNMT activity within a cellular context.

Materials:

-

Adipocytes or other relevant cell line with detectable NNMT expression

-

Cell culture medium

-

5-Amino-1MQ

-

Lysis buffer

-

LC-MS/MS system for 1-MNA quantification

Procedure:

-

Culture the cells to a suitable confluency.

-

Treat the cells with varying concentrations of 5-Amino-1MQ for a specific duration (e.g., 24 hours).

-

After treatment, wash the cells with PBS and lyse them to extract intracellular metabolites.

-

Quantify the intracellular concentration of 1-MNA using a validated LC-MS/MS method.

-

Determine the EC50 value (the concentration of 5-Amino-1MQ that causes a 50% reduction in intracellular 1-MNA levels).

3. In Vivo Efficacy Study in a Diet-Induced Obesity (DIO) Mouse Model

This protocol evaluates the therapeutic effect of 5-Amino-1MQ on weight management and metabolic parameters in an animal model of obesity.

Materials:

-

Male C57BL/6J mice

-

High-fat diet (HFD)

-

Standard chow diet

-

5-Amino-1MQ formulated for in vivo administration (e.g., in saline or a suitable vehicle)

-

Animal balance, calipers, and equipment for blood collection and tissue harvesting

Procedure:

-

Induce obesity in mice by feeding them a high-fat diet for a specified period (e.g., 8-12 weeks). A control group is maintained on a standard chow diet.

-

Once obesity is established, randomize the HFD-fed mice into two groups: a vehicle control group and a 5-Amino-1MQ treatment group.

-

Administer 5-Amino-1MQ or vehicle to the respective groups daily via a suitable route (e.g., subcutaneous injection or oral gavage) for a defined treatment period (e.g., 4-8 weeks).

-

Monitor body weight and food intake regularly throughout the study.

-

At the end of the treatment period, perform metabolic assessments such as glucose and insulin tolerance tests.

-

Collect blood samples for analysis of plasma lipids, glucose, and other relevant biomarkers.

-

Harvest and weigh adipose tissue depots and other organs for further analysis.

Experimental Workflow for In Vivo Study

Caption: Typical experimental workflow for an in vivo efficacy study.

Quantitative Data Summary

The following tables summarize key quantitative data for 5-Amino-1MQ from published literature.

Table 1: In Vitro Activity of 5-Amino-1MQ

| Parameter | Value | Cell Line/Assay Conditions | Reference |

| NNMT IC50 | 1.2 µM | Recombinant human NNMT | [2] |